Hydroxycitronellol is a naturally occurring acyclic monoterpenoid alcohol. It is a colorless liquid with a sweet, floral, and rosy odor. [] While found in various plant products, it has not been previously identified in grape musts and wines until its discovery through GC-MS analysis. [] Hydroxycitronellol is a valuable compound in scientific research, particularly in studies concerning biosynthesis pathways, fragrance chemistry, and microbial biotransformation.
Metabolic Engineering: Further research is needed to engineer microbial platforms like Saccharomyces cerevisiae to minimize the production of Hydroxycitronellol and enhance the yield of desired compounds like nepetalactol for the cost-effective production of valuable monoterpene indole alkaloids. []
The primary source of hydroxycitronellol is citronellol, which can be extracted from plants such as citronella grass and lemongrass. The transformation of citronellol into hydroxycitronellol typically involves hydration processes that incorporate water into the molecular structure.
Hydroxycitronellol is classified under several categories:
Hydroxycitronellol can be synthesized through various methods, with hydration of citronellol being the most common approach. This process typically involves the following steps:
The preferred method involves using a homogeneous solution containing water and an alkanol as solvents. For instance, a mixture of water and isobutanol or acetone can enhance solubility and facilitate higher yields of hydroxycitronellol. Reaction conditions such as temperature and time are critical; for example, maintaining a temperature around 80°C for several hours has been shown to yield significant conversions of citronellol to hydroxycitronellol with minimal by-products .
The molecular structure of hydroxycitronellol consists of a straight-chain carbon skeleton with hydroxyl groups attached at specific positions:
Hydroxycitronellol participates in various chemical reactions due to its functional groups:
The mechanism for acetal formation involves multiple steps including protonation of the carbonyl oxygen, nucleophilic attack by alcohols, and subsequent dehydration to form the acetal structure .
The mechanism by which hydroxycitronellol exerts its effects largely relates to its interaction with olfactory receptors. When used in fragrances, it binds to specific receptors in the nasal cavity, triggering sensory responses that are perceived as pleasant scents.
Hydroxycitronellol is relatively stable under normal conditions but can undergo reactions typical for alcohols and diols when exposed to strong acids or oxidizing agents.
Hydroxycitronellol has several scientific and industrial applications:
Hydroxycitronellol, systematically named 3,7-dimethyloctane-1,7-diol, is an aliphatic diol characterized by two hydroxyl groups positioned at the C1 and C7 atoms of a branched 8-carbon chain. The molecule features a tertiary alcohol at C7 and a primary alcohol at C1, creating distinct reactivity profiles for each functional group. Its carbon skeleton includes methyl branches at C3 and C7, conferring molecular asymmetry. The IUPAC name explicitly defines the carbon chain length (octane), methyl substituent positions (3,7-dimethyl), and hydroxyl group locations (1,7-diol). This structural configuration contributes to its amphiphilic properties, with the primary alcohol enhancing water solubility and the branched hydrocarbon chain promoting lipid affinity [2] [8].
The fundamental chemical identifiers for hydroxycitronellol are as follows:
Molecular Formula: C₁₀H₂₂O₂CAS Registry Number: 107-74-4Molecular Weight: 174.28 g/mol
Table 1: Key Synonyms and Registry Identifiers
Identifier Type | Value | |
---|---|---|
IUPAC Name | 3,7-dimethyloctane-1,7-diol | |
MDL Number | MFCD00046005 | |
EPA Substance ID | 1,7-Octanediol, 3,7-dimethyl- | |
FEMA Number | 2586 | |
Other Synonyms | 7-Hydroxy-3,7-dimethyloctan-1-ol; HYDROXYOL; Methoxyprene impurity 6; 3,7-Dimethyl-7-octanediol | [2] |
The compound is listed in regulatory databases under several additional designations, including FDA UNII (R0B4U2I48W) and EWG Food Scores identifier (1), indicating its recognition in food and cosmetic applications [2].
Hydroxycitronellol exhibits distinctive physical characteristics consistent with mid-molecular-weight diols:
Boiling Point: 252.5°C at standard atmospheric pressure, reflecting moderate intermolecular hydrogen bonding [2].Melting Point: Estimated at 47.36°C, though experimental confirmation is limited in available literature [2].Density: 0.9180 g/cm³ at 20°C, typical for branched aliphatic alcohols [2].Log KOW: 1.59 (measured at 25°C, pH 3.8-4.8), indicating moderate lipophilicity suitable for fragrance applications [2].Vapor Pressure: Ranges from 0.01–0.36 Pa across 20–50°C, demonstrating low volatility at ambient temperatures [2].Refractive Index: 1.4599, characteristic of aliphatic alcohols [2].Solubility: Predicted water solubility via Crippen method is -2.68 (log₁₀WS), suggesting partial aqueous solubility. The compound is fully miscible with common organic solvents including ethanol, diethyl ether, and propylene glycol, consistent with its amphiphilic structure [3].
Table 2: Thermodynamic and Physical Properties
Property | Value | Conditions/Source |
---|---|---|
Vapor Pressure | 0.01–0.36 Pa | 20–50°C |
Refractive Index | 1.4599 | 20°C |
Density | 0.9180 g/cm³ | 20°C |
ΔfH°gas | -481.43 kJ/mol | Joback Calculated |
ΔvapH° | 71.79 kJ/mol | Joback Calculated |
Tboil | 635.81 K | Joback Calculated (362.66°C) |
Note the discrepancy between experimental (252.5°C) and calculated boiling points (362.66°C), highlighting limitations in predictive methods for branched diols [2] [3].
Infrared Spectroscopy: Theoretical analysis predicts characteristic absorption bands corresponding to O-H stretching vibrations (3300–3200 cm⁻¹), C-O stretching (1050–1100 cm⁻¹), and C-H bending (1465–1340 cm⁻¹). The primary and tertiary hydroxyl groups generate distinguishable peaks due to differences in hydrogen bonding capacity, with the tertiary OH typically appearing at lower wavenumbers. Aliphatic C-H stretches are expected at 2960–2870 cm⁻¹, while the absence of carbonyl stretches (1700 cm⁻¹) distinguishes it from structurally related aldehydes like hydroxycitronellal [3].
Mass Spectrometry: The electron ionization mass spectrum would likely display a molecular ion peak at m/z 174 (C₁₀H₂₂O₂⁺), though its intensity may be low due to fragmentation. Characteristic fragments include:
UV-Vis Spectroscopy: As an aliphatic diol lacking chromophores, hydroxycitronellol exhibits negligible absorption above 200 nm. This optical transparency is advantageous in fragrance applications where color stability is essential. Theoretical calculations indicate maximum absorption at λmax ≈ 190 nm (ε < 100 L·mol⁻¹·cm⁻¹), attributable to σ→σ* transitions of C-C and C-O bonds [3].
Experimental spectroscopic data remains limited in publicly available literature, necessitating further characterization to fully document its spectral signatures. The predicted profiles align with typical aliphatic diol behavior but require empirical validation for analytical applications [3] [8].
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